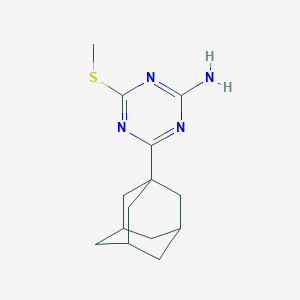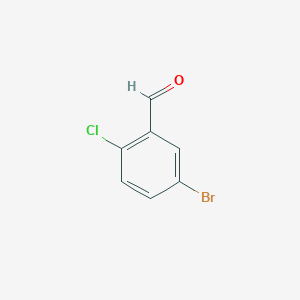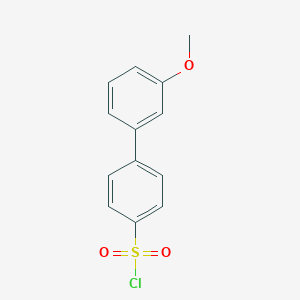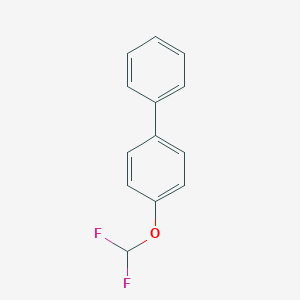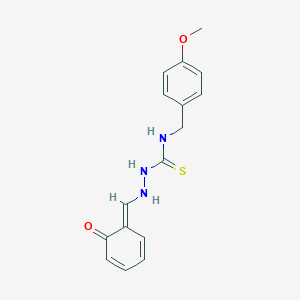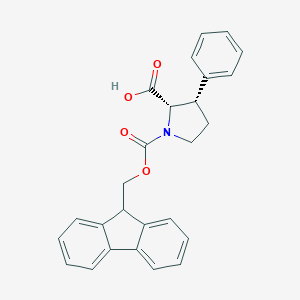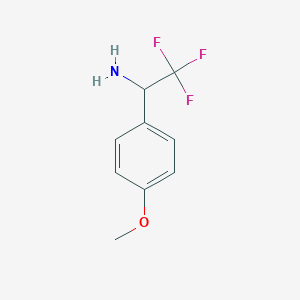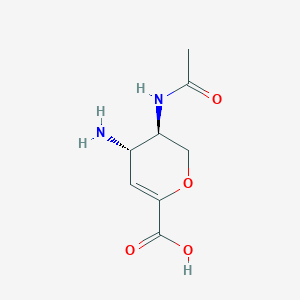![molecular formula C10H11NO B064855 3-Isopropylfuro[2,3-b]pyridine CAS No. 182819-48-3](/img/structure/B64855.png)
3-Isopropylfuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylfuro[2,3-b]pyridine, also known as IPFP, is a heterocyclic organic compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 3-Isopropylfuro[2,3-b]pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the Akt and ERK signaling pathways, which are known to be involved in the development of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential anti-cancer activity, 3-Isopropylfuro[2,3-b]pyridine has been found to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in the development of various inflammatory diseases. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is its potential anti-cancer activity. This compound has been shown to be effective against a number of different types of cancer cells, making it a potentially valuable tool for the development of new cancer treatments. However, one limitation of using 3-Isopropylfuro[2,3-b]pyridine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 3-Isopropylfuro[2,3-b]pyridine. One area of interest is the development of new synthetic methods for this compound, which may allow for the production of larger quantities of the compound for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropylfuro[2,3-b]pyridine, which may lead to the development of more effective therapeutic agents based on this compound. Finally, studies are needed to investigate the potential side effects and toxicity of this compound, which will be important for determining its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-Isopropylfuro[2,3-b]pyridine involves the reaction of 2-methyl-3-pyridylmagnesium bromide with 2-chloro-5-isopropylfuran. This reaction is typically carried out in the presence of a palladium catalyst and a ligand such as triphenylphosphine. The resulting product is then purified using standard methods such as column chromatography.
Aplicaciones Científicas De Investigación
3-Isopropylfuro[2,3-b]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. In particular, this compound has been shown to have activity against a number of different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-Isopropylfuro[2,3-b]pyridine has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Propiedades
Número CAS |
182819-48-3 |
|---|---|
Nombre del producto |
3-Isopropylfuro[2,3-b]pyridine |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
3-propan-2-ylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-8(9)4-3-5-11-10/h3-7H,1-2H3 |
Clave InChI |
HUXPIQWLUBOYSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=CC=N2 |
SMILES canónico |
CC(C)C1=COC2=C1C=CC=N2 |
Sinónimos |
Furo[2,3-b]pyridine, 3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



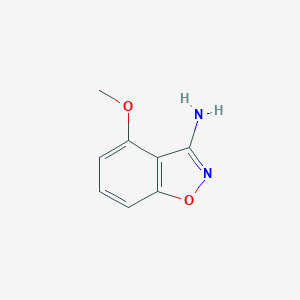

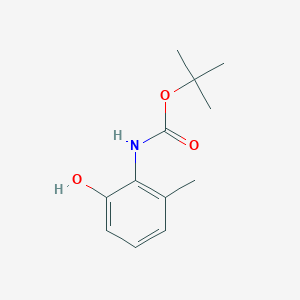
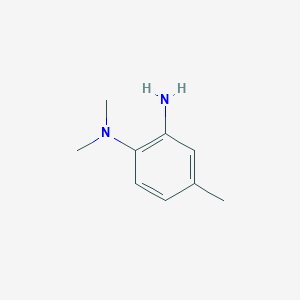
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
